Bienvenue dans la boutique en ligne BenchChem!

2-(3,4-Dimethoxyphenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine

Cardiac electrophysiology Pacemaker current HCN channels

2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethanamine (CAS 33978-72-2, free base), most commonly supplied as the hydrochloride salt YS-035 (CAS 89805-39-0), is a synthetic N-methyl-bis(phenethylamine) derivative of verapamil. It is classified as a phenylalkylamine calcium antagonist, but unlike the parent compound verapamil, YS-035 exhibits a pharmacologically distinct dual profile: it dose-dependently blocks cellular calcium uptake via Na⁺/Ca²⁺ exchange (Ki = 28 µM) while simultaneously inhibiting repolarizing potassium outward currents and the cardiac pacemaker current (I(f)).

Molecular Formula C21H29NO4
Molecular Weight 359.5 g/mol
CAS No. 33978-72-2
Cat. No. B1197337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine
CAS33978-72-2
SynonymsN,N-bis(3,4-dimethoxyphenethyl)-N-methylamine
YS 035
YS-035
Molecular FormulaC21H29NO4
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCN(CCC1=CC(=C(C=C1)OC)OC)CCC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C21H29NO4/c1-22(12-10-16-6-8-18(23-2)20(14-16)25-4)13-11-17-7-9-19(24-3)21(15-17)26-5/h6-9,14-15H,10-13H2,1-5H3
InChIKeyOXZMQFKVNVQMLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YS-035 (CAS 33978-72-2): A Dual-Action Verapamil-Derived Ca²⁺/K⁺ Channel Modulator for Cardiac and Neuronal Electrophysiology Research


2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethanamine (CAS 33978-72-2, free base), most commonly supplied as the hydrochloride salt YS-035 (CAS 89805-39-0), is a synthetic N-methyl-bis(phenethylamine) derivative of verapamil [1]. It is classified as a phenylalkylamine calcium antagonist, but unlike the parent compound verapamil, YS-035 exhibits a pharmacologically distinct dual profile: it dose-dependently blocks cellular calcium uptake via Na⁺/Ca²⁺ exchange (Ki = 28 µM) while simultaneously inhibiting repolarizing potassium outward currents and the cardiac pacemaker current (I(f)) [2][3]. This combined ion channel activity confers a Class III (action-potential-prolonging) antiarrhythmic signature that distinguishes it from the predominantly Class IV profile of verapamil and related phenylalkylamines [3].

Why Verapamil, Diltiazem, or Zatebradine Cannot Substitute for YS-035 (CAS 33978-72-2) in Mechanistic Electrophysiology Protocols


YS-035 occupies a unique pharmacological niche not replicated by any single in-class or structurally related compound [1]. Verapamil (Class IV) primarily blocks L-type voltage-gated Ca²⁺ channels and does not potently inhibit I(f) or prolong cardiac action potential duration (APD) at comparable concentrations; indeed, verapamil can abbreviate APD₅₀ in Purkinje fibers [2]. Zatebradine (UL-FS 49) is a potent, selective I(f) blocker (EC₅₀ ≈ 480 nM) but lacks the Na⁺/Ca²⁺ exchange inhibitory activity and the mitochondrial Ca²⁺ handling properties of YS-035 [3]. Diltiazem and nifedipine neither inhibit I(f) nor block K⁺ outward currents. Therefore, substituting any of these agents for YS-035 in experiments requiring simultaneous Ca²⁺ flux modulation, K⁺ current inhibition, and pacemaker current suppression would yield mechanistically incomplete or misleading results.

YS-035 (CAS 33978-72-2) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Pacemaker Current I(f) Inhibition: YS-035 vs. Verapamil and Zatebradine in Cardiac Purkinje Fibers

YS-035 produces a half-maximal inhibition of the hyperpolarization-activated pacemaker current I(f) at approximately 5 µM in sheep cardiac Purkinje fibers, with complete blockade at 100 µM [1]. By contrast, the parent compound verapamil does not block I(f) at concentrations that potently inhibit L-type Ca²⁺ channels; its bradycardic effect is mediated primarily through Ca²⁺ current reduction at the sinoatrial node rather than direct I(f) blockade [2]. Zatebradine, a selective bradycardic agent, inhibits I(f) with an EC₅₀ of ~480 nM in sinoatrial node cells and Purkinje fibers—approximately 10-fold more potent than YS-035 on I(f)—but zatebradine lacks the dual Ca²⁺/K⁺ modulatory activity that defines YS-035 [3].

Cardiac electrophysiology Pacemaker current HCN channels Purkinje fiber Voltage-clamp

Cardiac Action Potential Duration: Class III Prolongation by YS-035 vs. Verapamil's Class IV Profile

YS-035 at 10 µM increases the action potential duration measured at -60 mV repolarization (APD₋₆₀) to approximately 115% of control in sheep cardiac Purkinje fibers, with the prolongation showing no dependence on stimulation frequency between 0.17 and 2 Hz [1]. At 100 µM, the membrane depolarizes to approximately -50 mV and action potentials can no longer be elicited [1]. In contrast, verapamil at 8 µM significantly abbreviated APD₅₀ in canine Purkinje fibers under normoxic conditions and did not produce Class III prolongation [2]. The Kammer et al. (1993) study in guinea-pig cardiac tissues formally classified YS-035 as possessing Class III (action-potential-prolonging) antiarrhythmic properties at concentrations up to 300 µM [3].

Antiarrhythmic drug classification Action potential duration Class III agent Purkinje fiber Cardiac repolarization

Transient Outward K⁺ Current (I(to)) Inhibition: YS-035 vs. Phenylalkylamine Comparators in Cardiac Myocytes

YS-035 inhibits the transient outward potassium current I(to) with a half-maximal inhibitory concentration of approximately 14 µM and achieves complete blockade at 100 µM in sheep cardiac Purkinje fibers [1]. Extracellular application of verapamil, gallopamil, or devapamil (each at 30 µM) reduced the steady-state I(to) at 150 ms to 34 ± 3.3%, 33 ± 6%, and 30 ± 5% of control, respectively, in rat ventricular cardiomyocytes [2]. The IC₅₀ values for these phenylalkylamines on I(to) are not precisely reported in the same study, but the magnitude of inhibition at 30 µM is comparable to the ~69% inhibition predicted for YS-035 at 30 µM (based on its IC₅₀ of 14 µM and assuming a Hill slope of 1). YS-035 is unique among this set in simultaneously blocking I(f) with an IC₅₀ of 5 µM, an activity absent from verapamil, gallopamil, and devapamil [1].

Potassium channel I(to) current Cardiac repolarization Phenylalkylamine Patch-clamp

Na⁺/Ca²⁺ Exchange (NCX) Inhibition and Mitochondrial Ca²⁺ Handling: YS-035 vs. Dihydropyridine and Benzothiazepine Ca²⁺ Antagonists

YS-035 inhibits Na⁺/Ca²⁺ exchange in heart mitochondria with a Ki of 28 µM (non-competitive inhibition) and dose-dependently blocks Ca²⁺ uptake in muscle cells (chicken embryo), rat brain synaptosomes, and baby-hamster kidney fibroblasts across the 10–30 µM range [1]. Critically, YS-035 totally inhibits Ca²⁺ efflux from liver mitochondria induced by Ruthenium Red, but does not affect release induced by uncouplers, respiratory inhibitors, or chelating agents, indicating a specific interaction with the mitochondrial Ca²⁺ transport pathway rather than non-specific membrane perturbation [1]. In contrast, the dihydropyridines nifedipine and nimodipine also inhibit Na⁺/Ca²⁺ exchange in rat brain microsomal membranes, but with a mechanistic profile that is not identical; verapamil inhibition of NCX is demonstrable but quantitative Ki values in comparable mitochondrial preparations are not well-established [2]. Diltiazem shows minimal NCX inhibitory activity [3].

Mitochondrial calcium Na+/Ca2+ exchanger NCX inhibition Ruthenium Red Calcium antagonist

Neuronal Hyperpolarization-Activated Current (I(h)): YS-035 as a Tool Compound Distinct from Ivabradine and Zatebradine

YS-035 has been validated as an inhibitor of the hyperpolarization-activated cation current I(h) in multiple neuronal and cardiac preparations. Mironov et al. (2000) characterized I(h) in inspiratory brainstem neurons of immature mice and demonstrated that YS-035 reduces this current, contributing to the pharmacological fingerprint of I(h) in central respiratory networks [1]. In differentiated human embryonic stem cell-derived cardiomyocytes (hESC-CMs), YS-035 was used alongside ivabradine, zatebradine, CsCl, and dexmedetomidine to confirm the identity of I(h) as a hyperpolarization-activated, slowly activating, inward-rectifying cation current [2]. Crucially, YS-035 is employed in these neuronal and stem-cell contexts specifically because its combined Ca²⁺/K⁺/I(f) profile provides a broader ion channel inhibition signature than the more selective HCN blockers ivabradine (I(f)-selective, IC₅₀ ~2–5 µM) or zatebradine, enabling multi-current pharmacological dissection in a single preparation [3].

HCN channels Ih current Brainstem neuron Respiratory rhythm hESC-derived cardiomyocyte

Optimal Application Scenarios for YS-035 (CAS 33978-72-2) Based on Verified Differentiation Evidence


Cardiac Action Potential Prolongation / Class III Antiarrhythmic Mechanism Studies in Purkinje Fiber Preparations

YS-035 is the agent of choice when a protocol requires a single compound to prolong cardiac APD via combined inhibition of I(to), I(K1), and I(f) in isolated Purkinje fiber or ventricular tissue preparations. At 10 µM, YS-035 reliably increases APD₋₆₀ to ~115% of control without frequency dependence, providing a reproducible Class III electrophysiological endpoint that verapamil (Class IV) cannot achieve [1]. This makes YS-035 suitable for calibrating repolarization assays, studying proarrhythmic mechanisms linked to APD prolongation, and validating in silico cardiac action potential models that require multi-current blockade input data.

Pacemaker Current I(f) Pharmacological Fingerprinting in Native Cardiac and Neuronal Tissues

YS-035 serves as a broad-spectrum I(f)/I(h) inhibitor for confirming the identity of hyperpolarization-activated cation currents in tissue preparations where selective HCN blockers (ivabradine, zatebradine) may not fully suppress the current or where simultaneous Ca²⁺/K⁺ current profiling is desired [2]. Its dual blockade profile (I(f) IC₅₀ ~5 µM plus I(to) IC₅₀ ~14 µM) [1] enables researchers to distinguish I(f)-mediated from I(to)-mediated components of diastolic depolarization in a single experimental series, reducing animal usage and inter-preparation variability.

Mitochondrial Ca²⁺ Transport Pathway Dissection: Discriminating Ruthenium Red-Sensitive from Uncoupler-Sensitive Efflux Routes

YS-035 is uniquely suited for studies requiring pharmacological separation of mitochondrial Ca²⁺ efflux mechanisms. Its ability to completely block Ruthenium Red-induced Ca²⁺ release from liver mitochondria—while leaving uncoupler-, respiratory inhibitor-, and chelator-induced release unaffected [3]—provides a clean experimental tool for distinguishing the mitochondrial Ca²⁺ uniporter-associated efflux pathway from the permeability transition pore and other efflux routes. Standard Ca²⁺ channel blockers (verapamil, nifedipine, diltiazem) do not exhibit this pathway discrimination, making YS-035 indispensable for mitochondrial Ca²⁺ signaling studies.

Multi-Current Ion Channel Profiling in Stem Cell-Derived Cardiomyocyte Maturation and Phenotyping Assays

In hESC-derived cardiomyocyte characterization protocols, YS-035 is employed as part of a pharmacological panel (alongside ivabradine, zatebradine, CsCl) to confirm the molecular identity of I(h) and to assess the functional maturity of the cardiac pacemaker current [2]. Its inclusion in these panels is justified by evidence demonstrating that YS-035-sensitive I(h) contributes to the spontaneous action potential firing phenotype of hESC-CMs, and that YS-035 provides complementary ion channel coverage to the more selective HCN blockers [4].

Quote Request

Request a Quote for 2-(3,4-Dimethoxyphenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.